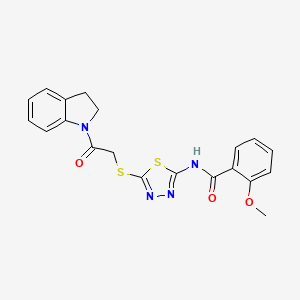![molecular formula C18H17F3N4O2S B2406621 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide CAS No. 2034539-16-5](/img/structure/B2406621.png)
N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide” is a compound that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune response. This compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is a novel chemotype that has been underexploited among heme-binding moieties .
Synthesis Analysis
The synthesis of this compound involves the combination of a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety with a methyleneamino linker and a trifluoromethyl group . The compound was found to have a melting point of 215–217 °C .Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-a]pyridine ring, which serves as the heme-binding scaffold . This ring is attached to a trifluoromethyl group and a naphthalene-1-sulfonamide group via a methylene bridge .Physical And Chemical Properties Analysis
The compound is a yellowish solid with a melting point of 215–217 °C . It has sub-micromolar potency, high metabolic stability, and selectivity over tryptophan 2,3-dioxygenase (TDO) and cytochrome P450 (CYP) enzymes .Applications De Recherche Scientifique
Chemical Synthesis and Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which include derivatives like N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, have been prepared through the condensation of 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine. These compounds demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, highlighting their potential use in agricultural science for weed control and crop protection (Moran, 2003).
Materials Science: Proton Exchange Membranes
In materials science, sulfonated polybenzothiazoles containing naphthalene units, derived from compounds such as 2,6-naphthalene dicarboxylic acid, have been synthesized. These materials demonstrated excellent dimensional stability, high thermal and oxidative stabilities, good mechanical properties, and high proton conductivities. Such characteristics make them suitable for use as proton exchange membranes, which are crucial components in fuel cell technology (Wang et al., 2015).
Organosoluble Fluorinated Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer, 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, was prepared and used to synthesize a series of new fluorinated polyimides. These materials were noted for their solubility in various organic solvents, ability to form transparent, flexible, and strong films, low moisture absorptions, and low dielectric constants. Their thermal stability and colorless nature of certain derivatives make them promising for applications in advanced electronic and aerospace industries (Chung & Hsiao, 2008).
Enzymatic Kinetics and Herbicide Development
The compound "N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide" has been evaluated as an acetohydroxyacid synthase inhibitor, a key enzyme in plant growth. This research aimed at discovering new compounds with high herbicidal activity and faster degradation rates in soil. Such studies contribute to the development of more efficient and environmentally friendly herbicides for agricultural use (Chen et al., 2009).
Mécanisme D'action
Target of Action
Compounds with a similar triazole nucleus have been found to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. Triazole compounds are known for their ability to make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Triazole derivatives have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Action Environment
The design of new entities by substituting different pharmacophores in one structure has led to compounds with increased antimicrobial action .
Orientations Futures
The compound represents a promising strategy in cancer immunotherapy due to its ability to inhibit IDO1 and boost the immune response . Future research could focus on further optimizing the potency and selectivity of this compound, as well as investigating its efficacy in preclinical and clinical trials.
Propriétés
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O2S/c19-18(20,21)13-8-9-16-23-24-17(25(16)11-13)10-22-28(26,27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13,22H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWFLRDXDXJRGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

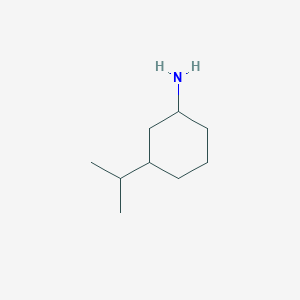
![1-(3,4-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2406543.png)
![N-(2,4-dichlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2406546.png)

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one](/img/structure/B2406548.png)
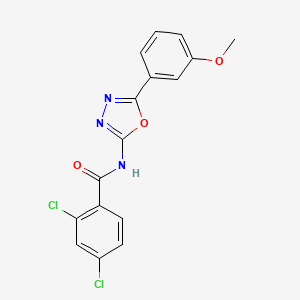
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)cinnamamide](/img/structure/B2406550.png)
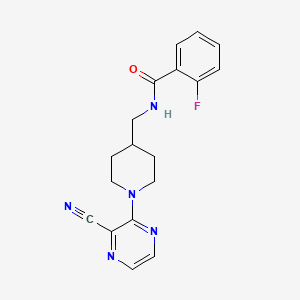
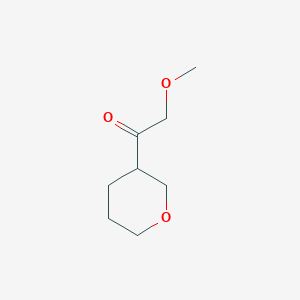

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)
